molecular formula C9H13N B6594787 (+/-)-Amphetamine-d5 (deuterium label on side chain) CAS No. 136765-27-0

(+/-)-Amphetamine-d5 (deuterium label on side chain)

Cat. No.: B6594787
CAS No.: 136765-27-0
M. Wt: 140.24 g/mol
InChI Key: KWTSXDURSIMDCE-ZXZAAQOOSA-N
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Description

(+/-)-Amphetamine-d5 (deuterium label on side chain) is a deuterated form of amphetamine, a stimulant of the phenethylamine class. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamine, as the deuterium atoms can be traced more easily than hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+/-)-Amphetamine-d5 typically involves the selective H-D exchange reactions where deuterium is introduced into the side chain of amphetamine. One common method uses a Pd/C-Al-D2O catalytic system, where deuterium gas is generated in situ from the reaction of aluminum and D2O, and the palladium catalyst assists the H-D exchange reaction . This method is environmentally benign and offers high selectivity and efficiency.

Industrial Production Methods

Industrial production of deuterium-labeled compounds often involves similar H-D exchange reactions but on a larger scale. The use of deuterium oxide (D2O) as a deuterium source is common, and the reactions are typically carried out under controlled conditions to ensure high yield and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Amphetamine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert amphetamine to its corresponding oxime or nitro compound.

    Reduction: Reduction reactions can convert nitro compounds back to amines.

    Substitution: Substitution reactions can introduce different functional groups into the amphetamine molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amphetamine can yield nitroamphetamine, while reduction can revert it back to amphetamine .

Scientific Research Applications

(+/-)-Amphetamine-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (+/-)-Amphetamine-d5 is similar to that of non-labeled amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by reversing the transport direction of these neurotransmitters through their respective transporters (DAT and NET). The increased concentration of neurotransmitters in the synaptic cleft leads to enhanced stimulation of the postsynaptic neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (+/-)-Amphetamine-d5 lies in its specific deuterium labeling on the side chain, which provides distinct advantages in tracing and studying the metabolic pathways of amphetamine. This labeling allows for more precise tracking of the compound in biological systems compared to non-labeled or differently labeled analogs .

Properties

IUPAC Name

1,1,1,2,3-pentadeuterio-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D,8D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTSXDURSIMDCE-ZXZAAQOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C1=CC=CC=C1)C([2H])(C([2H])([2H])[2H])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016296
Record name (+/-)-Amphetamine-d5 (deuterium label on side chain)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-27-0
Record name (+/-)-Amphetamine-d5 (deuterium label on side chain)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-27-0
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